molecular formula C10H12N2O3S B1295997 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide CAS No. 36090-27-4

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B1295997
CAS RN: 36090-27-4
M. Wt: 240.28 g/mol
InChI Key: LYEJSYHEDLGIFI-UHFFFAOYSA-N
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Description

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a polycyclic aromatic compound that contains a benzene ring linked to a pyrrolidine ring . It has been found to exhibit antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines .


Chemical Reactions Analysis

The chemical reactions involving 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide are not explicitly detailed in the search results .


Physical And Chemical Properties Analysis

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide has a molecular weight of 240.28 g/mol. It is a powder at room temperature. Its melting point is between 240-245 degrees Celsius .

Scientific Research Applications

Antimicrotubule Agents

Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides have been identified as new antimicrotubule agents targeting the colchicine-binding site . They exhibit antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . They block cell cycle progression in the G2/M phase and cause microtubule depolymerisation by docking the colchicine-binding site .

Antioxidant Activity

Pyrrolidin-2-one derivatives, including 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, have been investigated for their antioxidant activities . The DPPH method was adopted for exploring the free radical scavenging ability of the synthesized compounds . Most of the synthesized compounds exhibited potent or moderate antioxidant activities .

Antifungal and Antibacterial Activity

Pyrrolidin-2-one has diverse pharmacological activities such as antifungal and antibacterial . It’s reasonable to assume that 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, as a derivative of Pyrrolidin-2-one, may also possess these properties.

Anticonvulsant Activity

Pyrrolidin-2-one derivatives have been reported to have anticonvulsant activities . Therefore, 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide might also be used in the treatment of epilepsy.

Anticancer Activity

Pyrrolidin-2-one derivatives have been reported to have anticancer activities . As a derivative of Pyrrolidin-2-one, 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide might also be used in cancer treatment.

Neurodegenerative Disease Treatment

Compounds that contain a γ-lactam moiety, like 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, have been significant in the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary target of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by docking to the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the cellular environment.

Result of Action

The compound’s action results in the inhibition of Carbonic Anhydrase 2, which can lead to changes in the regulation of pH and the transport of carbon dioxide within cells . This can have various downstream effects, potentially impacting cellular growth and proliferation.

Future Directions

The future directions of research involving 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide are not explicitly detailed in the search results .

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEJSYHEDLGIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189672
Record name Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

CAS RN

36090-27-4
Record name Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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